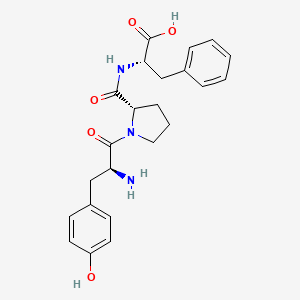

l-Tyrosyl-l-prolyl-l-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-casomorphin(1-3): is a peptide derived from the digestion of the milk protein casein. It is an opioid peptide, meaning it has the ability to bind to opioid receptors in the body, similar to how morphine and other opioids function. This peptide is composed of three amino acids: tyrosine, proline, and phenylalanine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-casomorphin(1-3) can be synthesized through the enzymatic hydrolysis of beta-casein, a protein found in milk. This process involves the use of specific enzymes that break down the protein into smaller peptide fragments, including beta-casomorphin(1-3) .

Industrial Production Methods: In an industrial setting, beta-casomorphin(1-3) is typically produced through controlled fermentation processes. These processes involve the use of microbial cultures that produce the necessary enzymes to hydrolyze beta-casein into beta-casomorphin(1-3) .

Chemical Reactions Analysis

Types of Reactions: Beta-casomorphin(1-3) primarily undergoes hydrolysis reactions, where it is broken down into its constituent amino acids by enzymes. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions: The hydrolysis of beta-casomorphin(1-3) typically requires specific enzymes such as pepsin and trypsin. These reactions are usually carried out under mild acidic conditions (pH 2-4) and at temperatures around 37°C, which mimic the conditions in the human digestive system .

Major Products: The primary products of the hydrolysis of beta-casomorphin(1-3) are its constituent amino acids: tyrosine, proline, and phenylalanine .

Scientific Research Applications

Chemistry: In chemistry, beta-casomorphin(1-3) is studied for its unique opioid properties and its potential use as a model compound for studying peptide-receptor interactions .

Biology: In biological research, beta-casomorphin(1-3) is used to study the effects of dietary peptides on the gut-brain axis and their potential role in modulating gastrointestinal and neurological functions .

Medicine: In medicine, beta-casomorphin(1-3) is investigated for its potential therapeutic effects, including its analgesic properties and its role in modulating immune responses .

Industry: In the food industry, beta-casomorphin(1-3) is studied for its potential effects on human health, particularly in relation to milk consumption and its impact on conditions such as autism and gastrointestinal disorders .

Mechanism of Action

Beta-casomorphin(1-3) exerts its effects by binding to opioid receptors in the body, specifically the mu (μ) receptors. This binding mimics the action of endogenous opioids, leading to various physiological effects such as pain relief, sedation, and modulation of immune responses . The peptide’s ability to cross the intestinal barrier and enter the bloodstream allows it to exert systemic effects, influencing both the central nervous system and peripheral tissues .

Comparison with Similar Compounds

Beta-casomorphin(1-4): Another peptide derived from beta-casein, with an additional proline residue.

Beta-casomorphin(1-5): Contains an additional glycine residue compared to beta-casomorphin(1-4).

Beta-casomorphin(1-7): A longer peptide with additional proline and isoleucine residues.

Uniqueness: Beta-casomorphin(1-3) is unique due to its shorter peptide chain, which may influence its binding affinity and specificity for opioid receptors. Its smaller size also allows for easier absorption and transport across biological membranes, potentially enhancing its bioavailability and systemic effects .

Properties

Molecular Formula |

C23H27N3O5 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1 |

InChI Key |

RCMWNNJFKNDKQR-UFYCRDLUSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)

![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)

![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)

![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)